3-methyl-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)butanamide
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Overview
Description
3-methyl-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)butanamide is a complex organic compound that features a quinoline derivative as part of its structure. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)butanamide typically involves multiple steps, starting from commercially available starting materialsSpecific reaction conditions, such as the use of methanesulfonic acid under reflux, are often employed to achieve high yields .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents and temperatures to optimize the reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated version of the original compound.
Scientific Research Applications
3-methyl-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)butanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its quinoline core makes it a candidate for studying interactions with biological targets.
Medicine: Quinoline derivatives are often explored for their potential as therapeutic agents, including anti-cancer and anti-microbial properties.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-methyl-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)butanamide involves its interaction with specific molecular targets. The quinoline core can bind to various enzymes and receptors, modulating their activity. This interaction can affect multiple pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
Isoquinoline: Another heterocyclic compound with comparable properties.
Quinoxaline: Known for its anti-microbial and anti-cancer activities.
Uniqueness
What sets 3-methyl-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)butanamide apart is its specific substitution pattern, which can confer unique biological activities and chemical properties. This makes it a valuable compound for further research and development .
Properties
IUPAC Name |
3-methyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-11(2)8-16(20)18-7-6-14-10-13-5-4-12(3)9-15(13)19-17(14)21/h4-5,9-11H,6-8H2,1-3H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPVLTHUWWNNSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)CC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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